molecular formula C7H5ClN2 B022810 4-Chloro-7-azaindole CAS No. 55052-28-3

4-Chloro-7-azaindole

Cat. No.: B022810
CAS No.: 55052-28-3
M. Wt: 152.58 g/mol
InChI Key: HNTZVGMWXCFCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-azaindole is a heterocyclic compound that features a chloro substituent at the fourth position and a nitrogen atom at the seventh position of the indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-azaindole typically involves the halogenation of 7-azaindole. One common method includes the use of N-oxide-7-azaindole as a starting material, which is then reacted with hydrogen peroxide as an oxidizing agent. This is followed by the addition of acetonitrile and phosphorus oxyhalides (POX3) in the presence of diisopropyl ethyl amine as a catalyst to produce 4-halogenated-7-azaindole .

Industrial Production Methods: Industrial production of this compound often employs optimized Suzuki-Miyaura coupling reactions. This method involves the coupling of halogenated 7-azaindole with boronic acids in the presence of palladium catalysts and bases, providing a scalable and efficient route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-chloro-7-azaindole and its derivatives.

  • In Vitro Studies : Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, it has shown higher potency than cisplatin against the A2780 ovarian cancer cell line, with IC50 values ranging from 2.8 to 3.5 µM compared to cisplatin's IC50 of approximately 20.3 µM .
  • Metal Complexes : The compound has been utilized in the synthesis of palladium(II) and platinum(II) complexes, which demonstrated enhanced selectivity and reduced toxicity to normal cells while maintaining high antiproliferative activity against cancer cells . For example, complexes involving this compound showed IC50 values of 4.83 ± 0.38 µM against MDA-MB-231 breast cancer cells, indicating significant therapeutic potential .

Synthesis of Derivatives

This compound serves as an important precursor for synthesizing various derivatives that possess biological activity.

  • Cytokinin Analogues : It is used in the synthesis of synthetic cytokinin analogues, which are crucial in plant biology and agricultural applications . These analogues have implications for enhancing crop yield and stress resistance.
  • Pharmaceutical Intermediates : The compound acts as a versatile intermediate in drug discovery research, facilitating the development of new therapeutic agents targeting various diseases .

Case Studies and Research Findings

Several case studies provide insights into the applications and efficacy of this compound:

Study Focus Findings
Liu et al., 2014Antitumor EffectsDemonstrated that this compound derivatives inhibited proliferation in ovarian cancer cell lines, suggesting potential as chemotherapeutic agents .
Molecular StudiesMetal ComplexesInvestigated palladium complexes with this compound showing enhanced anticancer activity with reduced toxicity to normal fibroblasts .
Drug SynthesisCytokinin AnaloguesHighlighted the utility of this compound in synthesizing compounds that improve agricultural productivity .

Mechanism of Action

The mechanism of action of 4-Chloro-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity. This inhibition can lead to the disruption of cellular signaling pathways, which is beneficial in the treatment of diseases like cancer .

Comparison with Similar Compounds

  • 4-Bromo-7-azaindole
  • 5-Chloro-7-azaindole
  • 7-Azaindole

Comparison: 4-Chloro-7-azaindole is unique due to its specific chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogues. For instance, 4-Bromo-7-azaindole and 5-Chloro-7-azaindole have different halogen substituents, which can affect their reactivity and interactions with biological targets .

Biological Activity

4-Chloro-7-azaindole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of 7-azaindole with chlorinating agents. The yield of synthesis can vary depending on the conditions used; for instance, using trichloroacetyl chloride has resulted in yields of approximately 28% to 32% for both 6-chloro-7-azaindole and this compound . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies, particularly focusing on its metal complexes. For example, palladium(II) complexes with this compound demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A2780 (ovarian cancer), with IC50 values around 4.83 µM and 4.96 µM respectively . These complexes exhibited enhanced selectivity towards cancer cells while showing reduced toxicity towards normal fibroblasts, indicating a favorable therapeutic index.

Table: Anticancer Activity of this compound Complexes

CompoundCell LineIC50 (µM)Selectivity Index
trans-[PdCl2(4ClL)2]MDA-MB-2314.83-
trans-[PdCl2(5ClL)2]A27804.96-
trans-[PtCl2(7AI3CA)2]MCF712.4-
cis-[PtCl2(naza)2]A2780R3.8-

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • DNA Interaction : The compound and its metal complexes have shown the ability to bind to DNA, leading to the induction of apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that treatment with these compounds can result in cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Enhanced ROS production has been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : In a study evaluating various platinum(II) complexes containing halogenated derivatives of 7-azaindole, it was found that these compounds exhibited significantly higher cytotoxicity compared to cisplatin across multiple cancer cell lines . The most active complex showed IC50 values as low as 3.5 µM against ovarian carcinoma.
  • In Vivo Studies : Research involving animal models demonstrated that these complexes not only inhibited tumor growth but also reduced metastasis in aggressive cancer types, suggesting their potential for clinical application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 4-chloro-7-azaindole, and how is regioselectivity ensured during halogenation?

  • Methodological Answer : this compound is typically synthesized via regioselective halogenation of 7-azaindole. For example, a highly regiocontrolled bromination of 4-chloro-3-nitro-7-azaindole intermediate can be achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid, yielding 5-bromo-4-chloro-3-nitro-7-azaindole with >97% purity . Regioselectivity is ensured by electron-withdrawing substituents (e.g., nitro groups) that direct halogenation to specific positions. Reaction conditions (temperature, solvent, and stoichiometry) are optimized to minimize byproducts.

Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems are effective?

  • Methodological Answer : The chloro substituent at position 4 enables Pd-catalyzed cross-coupling reactions. For instance, cyanation using tBuXPhos Pd G3 catalyst converts this compound to 4-cyano-7-azaindole under mild conditions (room temperature, THF) with high yields . Brettphos precatalysts and LiHMDS as a base are effective for Buchwald-Hartwig amination, allowing coupling with primary/secondary amines . Ligand choice and solvent polarity critically influence reaction efficiency.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives, and how are purity and identity validated?

  • Methodological Answer : NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via HPLC (e.g., >97% purity in large-scale syntheses) . X-ray crystallography is used for unambiguous assignment of substituent positions in coordination complexes . For new derivatives, elemental analysis and melting point consistency with literature are required to validate identity .

Advanced Research Questions

Q. How do halogen substituents on this compound influence the cytotoxicity of platinum(II) complexes, and what biomolecular interactions drive this activity?

  • Methodological Answer : Halogens (Cl, Br, I) at positions 3, 4, or 5 modulate cytotoxicity by altering lipophilicity and DNA-binding affinity. For example, cis-[PtCl₂(4Claza)₂] (4Claza = this compound) exhibits higher cytotoxicity in A2780 ovarian carcinoma cells compared to brominated analogues due to enhanced cellular uptake . Mechanistic studies involve incubating complexes with reduced glutathione (GSH) and guanosine monophosphate (GMP) to assess adduct formation via LC-MS, revealing differential binding kinetics .

Q. What strategies address contradictory spectral data when synthesizing this compound derivatives, particularly in regiochemical assignments?

  • Methodological Answer : Contradictions arise from tautomerism (e.g., 7-azaindole’s excited-state proton transfer in polar solvents ). To resolve ambiguities:

  • Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers.
  • Compare experimental NMR shifts with DFT-calculated chemical shifts.
  • Employ 2D NMR (COSY, NOESY) to confirm coupling patterns .
  • Cross-validate with X-ray structures of crystalline intermediates .

Q. How can this compound be functionalized to develop luminescent materials, and what role do coordination geometries play?

  • Methodological Answer : this compound derivatives act as ligands for Pt(II) complexes, which exhibit phosphorescence due to strong spin-orbit coupling. For example, bis(7-azaindolyl)Pt(II) complexes with square-planar geometries show intense blue emission (λₑₘ ≈ 450 nm) in OLEDs. Substituents at position 4 (e.g., Cl) enhance electron-withdrawing effects, tuning emission wavelengths . Steric effects from bulky ligands (e.g., 3Cl5Braza) reduce non-radiative decay, improving quantum yields .

Q. What experimental protocols ensure reproducibility in large-scale syntheses of this compound derivatives?

  • Methodological Answer : Key steps include:

  • Isolating intermediates via direct crystallization (no extractions) to minimize yield loss .
  • Documenting reaction parameters (e.g., cooling rates during crystallization) in supplementary materials .
  • Using standardized purity metrics (e.g., HPLC area-percentage) and batch-tracking via CAS RN identifiers .
  • Reporting detailed spectral data for all novel compounds in primary manuscripts or supporting information .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZVGMWXCFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464294
Record name 4-CHLORO-7-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-28-3
Record name 4-CHLORO-7-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

750 mg (5.63 mmol) of 4-amino-1H-pyrrolo[2,3-b]pyridine (from example XVII) are dissolved in a mixture of 67.5 ml of glacial acetic acid and 0.67 ml of concentrated sulfuric acid. The mixture is cooled to 12° C. 3.67 ml (3.20 g, 117 mmol) of isopentyl nitrite are slowly added dropwise, and the mixture is stirred at 12° C. for 3 hours. This solution is then added to a suspension (temperature: 50° C.) of 6.07 g (61.4 mmol) of copper(I) chloride in 34 ml of concentrated hydrochloric acid, and the mixture is then heated at 80-90° C. for 30 min. The mixture is cooled to RT and stirred overnight. For work-up, the reaction solution is concentrated and made alkaline using 1N aqueous sodium hydroxide solution, the precipitated copper salts are filtered off with suction through kieselguhr and the mixture is extracted 3× with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated using a rotary evaporator.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
solvent
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
6.07 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 mg (0.76 mmol) of 1H-pyrrolo[2,3-b]pyridine 7-oxide (from example XV) in 3 ml of phosphorus oxychloride are heated at reflux until a clear solution is formed. After cooling to room temperature, the reaction mixture is carefully hydrolyzed with ice. The mixture is made alkaline using ammonia and extracted repeatedly with ethyl acetate. The organic phase is washed with water and saturated sodium chloride solution. After drying over magnesium sulfate, the solvent is removed under reduced pressure. This gives a yellow oil which is purified by preparative HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a pink solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide (2.47 g, 0.0184 mol) in dimethylformamide (DMF) (13.3 mL, 0.172 mol) was added methanesulfonyl chloride (4.0 mL, 0.052 mol) at 50° C., and the pink color changed to orange. The reaction mixture was heated at 73° C. for 2 h, then cooled to 40° C. Water (35 mL) was added, and the resulting suspension was cooled at 0° C. NaOH was added to adjust the pH of the mixture to about 7. The mixture was filtered and washed with water (×3) to give 3.8 g of a wet pale orange solid that was dried at 40° C. overnight to give the product (2.35 g, 82.2% yield).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of azaindole N-oxide (6.82 g, 51.0 mmol) in DMF (36.0 ml, 470 mmol) was heated to 50° C. Methanesulfonyl chloride (11.0 ml, 137 mmol) was added to the heated solution at such a rate as to maintain the reaction temperature at 65 to 75° C. The resulting mixture was heated at 68-77° C. until the reaction was judged complete by RPLC. The total reaction time was 4 hours. The reaction was cooled to rt and quenched with water (10 mL). The mixture was cooled to 5° C. 10 N NaOH solution was added to raise the pH of the solution to 7. The resulting slurry was warmed to rt, agitated for 1 h, and then filtered to collect the product. The product was washed with additional water and dried under vacuum. Rusty solid, 4-chloro-1H-pyrrolo[2,3-b]pyridine was collected. 1H NMR (Bruker, 400 MHz, DMSO-d6) 12.0 (br s, 1H), 8.19 (d, J=5.4 Hz, 1H), 7.60 (t, J=3.0 Hz, 1H), 7.20 (d, J=5.0 Hz, 1H), 6.52 (d, J=3.0 Hz, 1H).
Quantity
6.82 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-7-azaindole
4-Chloro-7-azaindole
4-Chloro-7-azaindole
4-Chloro-7-azaindole
4-Chloro-7-azaindole
4-Chloro-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.